REACTION_CXSMILES
|
OO.[CH:3]([OH:5])=O.[C:6]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)C[CH2:9][CH2:8][CH:7]=1>>[C:11]1([CH:6]2[CH2:7][CH2:8][CH2:9][C:3]2=[O:5])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
21.49 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the resulting two-phase system was vigorously stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was carefully quenched with saturated aqueous solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined etherial layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
the product was purified by column chromatography on silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 125 mmol | |
AMOUNT: MASS | 19.995 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |